molecular formula C18H20Cl3N3O B13727333 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl CAS No. 3528-73-2

7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl

Cat. No.: B13727333
CAS No.: 3528-73-2
M. Wt: 400.7 g/mol
InChI Key: RWLSGXQXRWWNNP-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl is a dihydroquinazolinone derivative characterized by:

  • A dihydroquinazolinone core (2,3-dihydro-4(1H)-quinazolinone), providing partial saturation of the heterocyclic ring.
  • 1-(2-(Dimethylamino)ethyl) side chain, contributing to basicity and solubility via HCl salt formation.
  • Molecular weight: ~398.71 g/mol (calculated for the HCl salt).

Properties

CAS No.

3528-73-2

Molecular Formula

C18H20Cl3N3O

Molecular Weight

400.7 g/mol

IUPAC Name

7-chloro-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C18H19Cl2N3O.ClH/c1-22(2)9-10-23-16-11-14(20)7-8-15(16)18(24)21-17(23)12-3-5-13(19)6-4-12;/h3-8,11,17H,9-10H2,1-2H3,(H,21,24);1H

InChI Key

RWLSGXQXRWWNNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes
1 Quinazolinone core synthesis o-Aminobenzoic acid derivative with 7-chloro substitution Reaction with chloroacetonitrile in methanol, sodium methoxide catalyst, nitrogen atmosphere 2-Chloromethyl-7-chloroquinazolin-4(3H)-one derivative ~60% overall yield in one-pot procedure
2 Substitution at position 2 2-Chloromethylquinazolinone derivative Nucleophilic aromatic substitution with 4-chlorophenyl reagent (e.g., 4-chlorophenylboronic acid or halide) 7-Chloro-2-(4-chlorophenyl)-4(1H)-quinazolinone Moderate to good yields, depending on conditions
3 N-alkylation 7-Chloro-2-(4-chlorophenyl)-4(1H)-quinazolinone Alkylation with 2-(dimethylamino)ethyl halide (e.g., 2-(dimethylamino)ethyl chloride) under basic conditions 7-Chloro-2-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone High yields with controlled conditions
4 Salt formation Free base quinazolinone derivative Treatment with hydrochloric acid in suitable solvent Hydrochloride salt of the target compound Quantitative salt formation

Key Literature Procedures

  • One-pot synthesis of 2-chloromethyl-4(3H)-quinazolinones:
    An improved method involves reacting o-aminobenzoic acids with chloroacetonitrile in methanol under nitrogen with sodium methoxide catalyst. This produces 2-chloromethylquinazolinones with approximately 60% overall yield in a simplified, one-flask process, which is advantageous for industrial application.

  • Chlorination and substitution:
    Chlorination at position 7 is typically introduced on the starting o-aminobenzoic acid or early intermediates. The 4-chlorophenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the precursor's leaving groups.

  • N-Alkylation with 2-(dimethylamino)ethyl halides:
    The attachment of the dimethylaminoethyl side chain is achieved by alkylation of the quinazolinone nitrogen using 2-(dimethylamino)ethyl chloride or bromide under basic conditions, often in polar aprotic solvents to maximize yield and minimize side reactions.

  • Hydrochloride salt formation:
    The free base is converted to its hydrochloride salt by treatment with HCl in an alcoholic solvent (e.g., ethanol), resulting in improved solubility and stability for pharmaceutical applications.

Notes on Reaction Conditions and Optimization

  • Solvent choice: Methanol is commonly used in quinazolinone core formation, while alkylation steps may require solvents like DMF or acetonitrile.
  • Temperature control: Core formation and chlorination steps are typically conducted at ambient to reflux temperatures depending on reagents. Alkylation is often performed at room temperature to avoid decomposition.
  • Purification: Crude products are purified by recrystallization or silica gel chromatography using ethyl acetate/petroleum ether mixtures to achieve high purity.
  • Yields: The overall synthetic yield is generally moderate to high (~50-70%), with the one-pot quinazolinone formation step being critical for efficiency.

Summary Table of Preparation Methods

Synthetic Step Key Reagents & Conditions Yield (%) Comments
Quinazolinone core synthesis o-Aminobenzoic acid (7-chloro substituted), chloroacetonitrile, Na, MeOH, N2 ~60 One-pot method improves efficiency
4-Chlorophenyl substitution 4-Chlorophenyl halide or boronic acid, Pd catalyst or nucleophilic substitution 50-70 Depends on coupling method
N-Alkylation with dimethylaminoethyl 2-(Dimethylamino)ethyl chloride, base (e.g., K2CO3), DMF or MeCN 70-90 High yield with controlled conditions
Hydrochloride salt formation HCl in ethanol or similar solvent Quantitative Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions under the influence of strong oxidizing agents.

    Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C19H20Cl2N4HClC_{19}H_{20}Cl_2N_4\cdot HCl, with a molecular weight of approximately 369.25 g/mol. The compound features a quinazolinone core structure, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit promising anticancer properties. In particular, 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl has been studied for its ability to inhibit tumor growth in various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its structural features allow it to interact effectively with bacterial membranes, leading to cell lysis.

  • Case Study : In vitro studies have shown that 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Data Table: Biological Activities of 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl

Activity TypeTest Organism/Cell LineResultReference
AnticancerMCF-7 (breast cancer cells)IC50 = 15 µM (induced apoptosis)
AntimicrobialStaphylococcus aureusZone of inhibition = 20 mm
AntimicrobialEscherichia coliZone of inhibition = 18 mm

Neurological Applications

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's.

  • Case Study : Research published in Neuropharmacology indicated that the compound improved cognitive function in animal models by reducing oxidative stress and inflammation in neuronal tissues .

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one hydrochloride would depend on its specific biological target. Generally, quinazolinone derivatives might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Source) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (HCl salt) Dihydroquinazolinone 7-Cl, 2-(4-ClPh), 1-(dimethylaminoethyl) 398.71 High solubility (HCl salt), flexible side chain
4c () Quinazoline 4-Cl, 2-(4-ClPh), 6-phenylethynyl 375.05 (MH+) High melting point (214–215°C), rigid ethynyl group
7-Chloro-2-phenyl-4(3H)-quinazolinone () Quinazolinone 7-Cl, 2-phenyl 256.69 Simpler structure; lacks solubility-enhancing groups
Compound Quinazolinone 7-Cl, 2-SH, 3-(2-methoxy-5-methylphenyl) N/A Thione group may enhance metal coordination
Compound Dihydroquinazolinone 7-(4-ClPh), 2-piperazinyl, 4-Me 400.90 Piperazinyl group improves bioavailability
Key Observations:
  • Rigidity vs. Flexibility: The target’s dihydro core and dimethylaminoethyl chain introduce conformational flexibility compared to fully aromatic quinazolines (e.g., 4c) .
  • Solubility: The HCl salt form and polar dimethylaminoethyl group enhance aqueous solubility relative to non-ionizable analogues (e.g., 4c, compound).
  • Substituent Diversity: Halogenation: Both the target and 4c feature dual chloro substituents, likely improving membrane permeability . Side Chains: The dimethylaminoethyl group (target) contrasts with piperazinyl () and phenylethynyl (4c) groups, affecting target binding and pharmacokinetics .

Spectroscopic and Physical Properties

  • NMR: The target’s dimethylaminoethyl group would show a singlet at δ ~2.2–2.5 (N(CH₃)₂) and triplet/multiplet signals for the ethyl chain. Aromatic protons (e.g., 4-chlorophenyl) align with δ 7.4–8.6 in analogues like 4c .
  • IR :
    • Expected N-H stretches (~3200 cm⁻¹) from the dihydro core and C-Cl vibrations (~700 cm⁻¹) .
  • Melting Points : The target’s HCl salt likely has a higher melting point than neutral analogues (e.g., compound).

Pharmacological Implications (Inferred from Structure)

  • Dimethylaminoethyl Group: May facilitate interactions with enzymatic active sites (e.g., acetylcholine esterase) or improve blood-brain barrier penetration.
  • Dual Chloro Substituents : Could enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
  • Piperazinyl vs. Dimethylaminoethyl: While both improve solubility, piperazinyl groups () often enhance metabolic stability compared to tertiary amines .

Biological Activity

7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl, commonly referred to as a quinazolinone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. Quinazolinones have been widely studied for their anticancer, antibacterial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound can be synthesized through various methods involving the condensation of appropriate aniline derivatives with carbonyl compounds. The structural formula is represented as follows:

C17H20Cl2N2HCl\text{C}_{17}\text{H}_{20}\text{Cl}_2\text{N}_2\text{HCl}

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The specific compound under discussion has been evaluated for its cytotoxicity using the MTT assay, revealing promising results against these cell lines.

Cell Line IC50 (μM)
MCF-710
A54912

These results suggest that the compound may inhibit cancer cell proliferation effectively.

The mechanism by which quinazolinone derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For example, inhibition of the EGFR (epidermal growth factor receptor) pathway has been documented in related compounds, leading to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Evaluation : A study conducted by Oleiwi et al. synthesized several quinazolinone derivatives and assessed their cytotoxic activity against human cancer cell lines. The findings indicated that certain derivatives exhibited higher selectivity toward cancer cells compared to normal fibroblast cells, underscoring their potential as targeted anticancer agents .
  • In Vivo Studies : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Preliminary studies have shown that quinazolinone derivatives can significantly reduce tumor size in animal models when administered at specific dosages.

Q & A

Q. What are the optimized synthetic routes for 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Cyclization : Formation of the quinazolinone core via condensation of anthranilic acid derivatives with carbonyl-containing reagents under acidic conditions .
  • Substitution : Introduction of the 4-chlorophenyl group using nucleophilic aromatic substitution (SNAr) with appropriate chloroaryl reagents.
  • Functionalization : Attachment of the dimethylaminoethyl side chain via alkylation or reductive amination .
    Optimization Parameters :
  • Temperature: 60–80°C for cyclization to avoid side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purity Control: Thin-layer chromatography (TLC) and recrystallization in ethyl acetate are used to monitor and isolate intermediates .

Q. How is the purity and structural identity of this compound validated?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the quinazolinone core, aromatic protons (δ 7.2–8.1 ppm), and dimethylaminoethyl protons (δ 2.2–3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 434.1 for C19_{19}H18_{18}Cl2_2N3_3O) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and dihedral angles, with refinement using SHELXL software .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect the compound’s biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
Substituent ChangeObserved ImpactReference
Replacement of dimethylaminoethyl with diethylaminoethylReduced solubility but increased lipophilicity, altering membrane permeability
Addition of fluorine at position 7Enhanced antimicrobial potency due to electronegativity effects
  • Experimental Design :
  • In Vitro Assays : Test modified analogs against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution (MIC values).
  • Computational Modeling : Density Functional Theory (DFT) calculates electron distribution to predict binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab discrepancies.
  • Solubility Issues : Use dimethyl sulfoxide (DMSO) with ≤1% v/v to prevent solvent toxicity .
  • Target Selectivity : Perform kinase profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
    Case Study : A 2023 study resolved conflicting cytotoxicity data by correlating results with cellular uptake efficiency via LC-MS quantification of intracellular drug concentration .

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding modes to receptors (e.g., GABAA_A receptors) .
  • Molecular Dynamics (MD) : GROMACS or AMBER simulate ligand-receptor stability over 100-ns trajectories .
  • Pharmacophore Modeling : MOE (Molecular Operating Environment) identifies critical interaction points (e.g., hydrogen bonds with Ser205 in target enzymes) .

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